molecular formula C9H9BrO4 B2649660 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid CAS No. 181517-98-6

2-Bromo-4-hydroxy-5-methoxyphenylacetic acid

Cat. No.: B2649660
CAS No.: 181517-98-6
M. Wt: 261.071
InChI Key: WXCVKEBRBISILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-4-hydroxy-5-methoxyphenylacetic acid”, also known as bromoacetic acid, is an organic compound that is widely used in scientific research. It has a molecular formula of C9H9BrO4 and a molecular weight of 261.07 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC1=C (C=C (C (=C1)CC (=O)O)Br)O . This indicates that the molecule contains a bromine atom (Br), a hydroxy group (OH), a methoxy group (OCH3), and a carboxylic acid group (COOH).


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 174-177 degrees Celsius . The compound’s physical and chemical properties are largely determined by its molecular structure, particularly the presence of the bromine atom and the various functional groups.

Scientific Research Applications

Metabolism and Identification

The metabolism of psychoactive substances has been a key area of research for understanding drug action and potential therapeutic applications. Specifically, the study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) metabolites in rats has identified 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid as a significant metabolite. This metabolite is formed through pathways that involve deamination, followed by reduction or oxidation to produce alcohol and carboxylic acid metabolites. Other pathways include demethylation with subsequent acetylation of the amino group. This research has implications for understanding the biotransformation of similar compounds and their potential effects on biological systems (Kanamori et al., 2002; Chen Erlian, 2009; Carmo et al., 2005).

Antioxidant Properties

Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the identification of compounds including 3-bromo-5-hydroxy-4-methoxyphenylacetic acid. These compounds were evaluated for their antioxidant activity against free radicals. This study highlights the potential of such bromophenol derivatives, including this compound, as natural antioxidants with applications in preventing oxidative stress-related damage in biological systems (Zhao et al., 2004).

Synthetic Applications

The synthesis and application of this compound and its derivatives in the field of organic chemistry have been explored for their potential as intermediates in the creation of more complex molecules. Studies have focused on the hydrolysis of related esters under specific conditions, offering insights into reaction mechanisms and kinetics. Such research underscores the versatility of this compound in synthetic organic chemistry, potentially leading to the development of new materials or pharmaceuticals (Wang et al., 2012; Wu & Lee, 2001).

Safety and Hazards

The safety information for “2-Bromo-4-hydroxy-5-methoxyphenylacetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCVKEBRBISILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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